![molecular formula C11H14N2O3 B2795783 4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine CAS No. 1791419-73-2](/img/structure/B2795783.png)
4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine” is a chemical compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 . The IUPAC name for this compound is (6-methoxypyridin-2-yl) (morpholino)methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2O3/c1-15-10-4-2-3-9 (12-10)11 (14)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.24 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has demonstrated the synthesis and crystal structure analysis of compounds incorporating morpholine and methoxypyridin groups. For instance, compounds have been synthesized from natural sources and characterized by their crystal structure, showing how morpholine rings adopt specific conformations, and how these structures are stabilized by intra- and intermolecular hydrogen bonds (Bakare, John, Butcher, & Zalkow, 2005). Additionally, compounds with morpholinopyridine moieties have been synthesized and evaluated for their photophysical properties, revealing their potential as highly emissive fluorophores in various solvents and solid states (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Photophysical Evaluation and Potential Applications
The synthesis and photophysical evaluation of morpholine derivatives have led to insights into their potential applications as emissive materials. For example, compounds modified with morpholino groups have shown high fluorescence quantum yields, indicating their suitability for use in optical and electronic applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Biological Activity
While avoiding drug-related uses, it's worth noting that research into compounds with the morpholine moiety has explored their potential in various biological applications. The synthesis and evaluation of novel compounds, for example, have been directed towards understanding their biological activity, albeit not specifically related to drug action or therapeutic effects (Wang, Wang, Xu, Wu, & Zheng, 2016).
Liquid Crystalline and Luminescent Properties
Compounds incorporating 4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine have also been studied for their liquid crystalline behavior and luminescent properties. This includes investigations into the synthesis of luminescent materials with potential applications in display technologies and other fields requiring materials with specific optical properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(6-methoxypyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-10-4-2-3-9(12-10)11(14)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSDWMRQESGRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Pentan-3-yl)amino]propanenitrile](/img/structure/B2795703.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)
![2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2795705.png)
![2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795707.png)
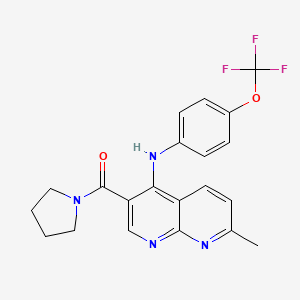


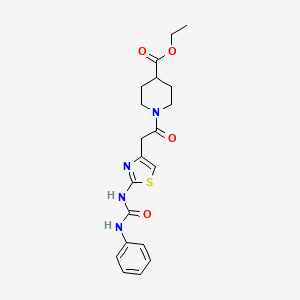
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
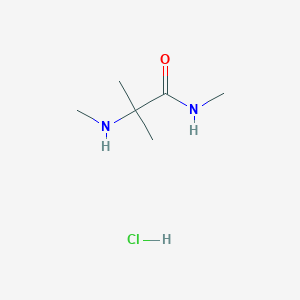
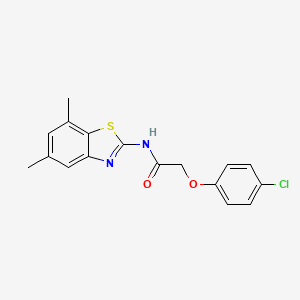
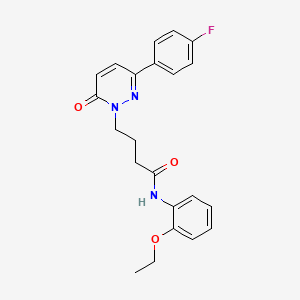

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
